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Preclinical Dosing Data for CEP-28122

The following table summarizes the dosing schedule and efficacy data from the original preclinical studies of

CEP-28122 in mouse xenograft models [1].

Dosing
Regimen

Tumor Models
(ALK-Positive)

Reported Efficacy Key Findings & Duration

30 mg/kg
(Single dose)

Various xenografts Substantial target

inhibition (>90% for >12
hours)

Pharmacodynamic assessment

[1]

30 mg/kg twice
daily (or higher)

ALCL, NSCLC,
Neuroblastoma

Complete/near
complete tumor

regressions

Dose-dependent antitumor
activity [1]

55 mg/kg twice
daily

Sup-M2 (NSCLC)

xenografts

Sustained tumor

regression

4-week treatment; no tumor

reemergence for >60 days post-
treatment [1]
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Dosing
Regimen

Tumor Models
(ALK-Positive)

Reported Efficacy Key Findings & Duration

100 mg/kg
twice daily

Primary human

ALCL tumor grafts

Sustained tumor

regression

2-week treatment; no tumor

reemergence for >60 days post-
treatment [1]

Modern Framework for Dosage Optimization

The field of oncology drug development has evolved significantly since CEP-28122 was first studied.

Current best practices, highlighted by initiatives like the FDA's Project Optimus, emphasize moving

beyond the historical Maximum Tolerated Dose (MTD) approach for targeted therapies [2] [3]. The

following workflow outlines a modern, model-informed strategy for dosage optimization that you can apply

in your research.

Data for Integration

Model-Informed Approaches

Start: Preclinical & Early Clinical Data

Integrate Totality of Data

Apply Model-Informed Approaches Pharmacokinetics (PK) Pharmacodynamics (PD)
(e.g., Target Engagement)

Preliminary Efficacy
(e.g., ORR, ctDNA) Safety & Tolerability

Select & Compare Dosages Population PK (PopPK)
Modeling

Exposure-Response (E-R)
Modeling

Quantitative Systems
Pharmacology (QSP)

Final Dosage Decision for Registrational Trial
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Key Considerations for Model-Informed Approaches

When applying the model-informed approaches shown in the workflow, consider the following data types

and techniques to build a robust justification for your proposed dosage [2]:

Relevant Data Types:

Nonclinical Data: Plasma drug concentration, tumor partitioning, target engagement, and

efficacy in model systems (e.g., tumor growth inhibition).
Clinical Pharmacology: Key PK parameters (C~max~, T~max~, trough concentration, half-life,

AUC).
Clinical Safety: Incidence of dose interruptions/reductions, adverse event (AE) grades, time to

toxicity.
Clinical Efficacy: Overall response rate (ORR), effect on surrogate endpoint biomarkers (e.g.,

ctDNA).

Key Analytical Techniques:

Exposure-Response Modeling: Couples drug exposure with both efficacy and safety

endpoints to predict the probability of benefit and risk at different dosages.
Clinical Utility Index (CUI): Provides a quantitative framework to collaboratively integrate

diverse data and balance benefit-risk to determine the optimal dose [3].
Adaptive Trial Designs: Seamless trials that combine phases (e.g., FIH and proof-of-concept)

allow for more rapid enrollment and accumulation of long-term safety and efficacy data to better
inform dosing decisions [2] [3].

FAQs and Troubleshooting

Q1: The original study used a "30 mg/kg twice daily" regimen with success. Why should I consider a

different dosing strategy in my research? The 3+3 dose-escalation design used historically often leads to

the selection of the Maximum Tolerated Dose (MTD). For targeted therapies like ALK inhibitors, this can

result in unnecessarily high dosages that cause more toxicity without added benefit [2] [3]. Modern oncology

drug development, guided by FDA Project Optimus, encourages a shift towards identifying the dosage that
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offers the best therapeutic window (balance between efficacy and safety), which may be lower than the

MTD [3].

Q2: What are common pitfalls in translating preclinical dosing to clinical studies, and how can I avoid

them?

Pitfall 1: Assuming the MTD is the most effective dose. A high incidence of dose-limiting toxicities in

later-stage trials often results from this approach [3].
Solution: Use the model-informed approaches outlined above. Collect rich PK/PD data early

and perform exposure-response analyses to identify dosages with a high probability of efficacy
and acceptable safety [2].

Pitfall 2: Over-reliance on short-term toxicity data from small animal cohorts.
Solution: Incorporate "backfill cohorts" or expansion cohorts in early trials to treat more

patients at dosages of interest that may be below the MTD. This provides more robust data on
the benefit-risk ratio [3].

Q3: The available data for CEP-28122 is from 2012. How reliable is it for current research? While the

2012 data robustly demonstrates the compound's potency and antitumor activity, the methods for dose

selection and optimization have advanced considerably. You should use the historical data as a foundational

reference for the compound's activity and plausible dosing range. However, for modern drug development,

your experimental design should incorporate the contemporary dosage optimization principles discussed here

[2] [3].

A Note on Experimental Protocol Gaps

The search results provide a high-level summary of the original in vivo studies but do not contain the

detailed, step-by-step experimental methodologies for efficacy or PK/PD studies [1]. To design your

experiments, you will likely need to consult the original paper's supplementary materials or standard

operating procedures (SOPs) from your institution for:

Detailed formulation preparation for oral gavage in mice.

Specific tumor implantation and measurement techniques.
Exact protocols for collecting and processing blood and tissue samples for PK and PD analysis (e.g.,

LC-MS/MS for drug concentration, Western blot for p-ALK inhibition).
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Email: info@smolecule.com or Request Quote Online.

References

1. - CEP , a highly potent and selective orally active inhibitor of... 28122 [pubmed.ncbi.nlm.nih.gov]

2. FDA-AACR Strategies for Optimizing Dosages for Oncology ... [pmc.ncbi.nlm.nih.gov]

3. Key Considerations for Improving Dosage Optimization in ... [aacr.org]

To cite this document: Smolecule. [CEP-28122 dosing schedule optimization preclinical]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549068#cep-28122-dosing-

schedule-optimization-preclinical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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